molecular formula C15H11N3O B11519235 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde

4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde

Cat. No.: B11519235
M. Wt: 249.27 g/mol
InChI Key: LAVFRXHFQGXXRF-UHFFFAOYSA-N
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Description

4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde typically involves a click reaction between 4-O-propargylated benzaldehyde and various organic bromides or azides. This reaction is catalyzed by copper and proceeds under mild conditions to yield the desired product in good yield .

Industrial Production Methods

The use of copper catalysts and mild reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde involves its interaction with various molecular targets. The triazole ring can act as both a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins. This binding can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

4-(5-phenyltriazol-1-yl)benzaldehyde

InChI

InChI=1S/C15H11N3O/c19-11-12-6-8-14(9-7-12)18-15(10-16-17-18)13-4-2-1-3-5-13/h1-11H

InChI Key

LAVFRXHFQGXXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C=O

Origin of Product

United States

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